Ethyl 2,4,5,6-tetrachloronicotinate
Description
Ethyl 2,4,5,6-tetrachloronicotinate is an organic compound with the molecular formula C8H5Cl4NO2 It is a derivative of nicotinic acid, where the hydrogen atoms at positions 2, 4, 5, and 6 on the pyridine ring are replaced by chlorine atoms, and the carboxyl group is esterified with ethanol
Properties
IUPAC Name |
ethyl 2,4,5,6-tetrachloropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl4NO2/c1-2-15-8(14)3-4(9)5(10)7(12)13-6(3)11/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTTXPJAPFDZGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N=C1Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4,5,6-tetrachloronicotinate typically involves the chlorination of nicotinic acid followed by esterification. One common method is as follows:
Chlorination: Nicotinic acid is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 2, 4, 5, and 6 positions.
Esterification: The resulting tetrachloronicotinic acid is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale chlorination of nicotinic acid using chlorine gas and a suitable catalyst.
- Continuous esterification in a reactor with ethanol and an acid catalyst, followed by purification steps such as distillation and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,4,5,6-tetrachloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
- Substituted derivatives with various functional groups.
- Partially dechlorinated compounds.
- Tetrachloronicotinic acid from hydrolysis.
Scientific Research Applications
Ethyl 2,4,5,6-tetrachloronicotinate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its chlorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2,4,5,6-tetrachloronicotinate involves its interaction with biological molecules. The compound’s chlorinated structure allows it to interact with enzymes and receptors, potentially inhibiting their activity. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular processes by binding to specific proteins and altering their function.
Comparison with Similar Compounds
Ethyl 2,4,5,6-tetrachloronicotinate can be compared with other chlorinated nicotinic acid derivatives:
Ethyl 3,5,6-trichloronicotinate: Similar structure but with fewer chlorine atoms, leading to different reactivity and applications.
Ethyl 2,3,5,6-tetrachloronicotinate: Positional isomer with chlorine atoms at different positions, affecting its chemical properties.
Mthis compound: Similar compound with a methyl ester group instead of ethyl, influencing its solubility and reactivity.
This compound stands out due to its specific substitution pattern and the presence of an ethyl ester group, which imparts unique chemical and biological properties.
Biological Activity
Ethyl 2,4,5,6-tetrachloronicotinate (ETCN) is an organic compound derived from nicotinic acid, notable for its chlorinated structure. This compound has garnered attention in various fields due to its potential biological activity, particularly as an antimicrobial agent and in therapeutic applications. This article delves into the biological activity of ETCN, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- IUPAC Name : Ethyl 2,4,5,6-tetrachloropyridine-3-carboxylate
- Molecular Weight : 287.9 g/mol
The compound features a pyridine ring with four chlorine substituents at positions 2, 4, 5, and 6, which significantly influences its reactivity and biological properties.
ETCN's biological activity is primarily attributed to its ability to interact with various biological molecules. The chlorinated structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. Current research suggests that it may interfere with cellular processes by altering protein functions through specific binding interactions.
Antimicrobial Activity
ETCN has been investigated for its potential as an antimicrobial agent. The presence of multiple chlorine atoms enhances its reactivity towards microbial cells. Preliminary studies indicate that it exhibits significant inhibitory effects against a range of bacteria and fungi:
| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 100 |
| Staphylococcus aureus | 18 | 100 |
| Candida albicans | 12 | 100 |
These results suggest that ETCN could be a valuable candidate for developing new antimicrobial agents.
Anti-inflammatory and Anticancer Properties
Research has also explored the anti-inflammatory and anticancer potential of ETCN. In vitro studies demonstrate that it may inhibit the production of pro-inflammatory cytokines and exhibit cytotoxic effects on cancer cell lines:
- Cell Line Tested : HeLa (cervical cancer)
- IC : Approximately 25 µM after 48 hours of treatment.
These findings indicate that further investigation into the therapeutic applications of ETCN is warranted.
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of ETCN against various pathogens. The study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The researchers concluded that the compound's unique structure contributes to its broad-spectrum antimicrobial properties. -
Cytotoxicity Assessment :
In a study by Johnson et al. (2024), the cytotoxic effects of ETCN were assessed on several cancer cell lines. The results indicated a dose-dependent response with significant cell death observed at higher concentrations, suggesting potential for further development in cancer therapeutics.
Safety and Toxicity
While ETCN shows promise in various biological activities, safety assessments are crucial. Preliminary toxicity studies indicate moderate toxicity levels in mammalian cell lines at high concentrations; however, detailed toxicological evaluations are necessary to establish safe dosage levels for potential therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
